molecular formula C14H12ClNO4 B2558513 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid CAS No. 2060052-79-9

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid

Cat. No.: B2558513
CAS No.: 2060052-79-9
M. Wt: 293.7
InChI Key: DBNQFEZYCKQHQG-UHFFFAOYSA-N
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Description

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C₁₄H₁₂ClNO₄ and a molecular weight of 293.71 g/mol . It is also known by its IUPAC name, 6-(2-(2-chlorophenoxy)ethoxy)picolinic acid . This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and an ethoxy group linked to a chlorophenoxy moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 2-bromoethanol.

    Ether Formation: 2-chlorophenol is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form 2-(2-chlorophenoxy)ethanol.

    Pyridine Derivative Formation: The 2-(2-chlorophenoxy)ethanol is then reacted with 2-chloropyridine-3-carboxylic acid in the presence of a base such as sodium hydride to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and target but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(2-Bromophenoxy)ethoxy]pyridine-2-carboxylic acid
  • 6-[2-(2-Fluorophenoxy)ethoxy]pyridine-2-carboxylic acid
  • 6-[2-(2-Methylphenoxy)ethoxy]pyridine-2-carboxylic acid

Uniqueness

6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid is unique due to the presence of the chlorophenoxy moiety, which imparts distinct chemical and biological properties. This uniqueness can be attributed to the electron-withdrawing nature of the chlorine atom, which influences the compound’s reactivity and interaction with biological targets.

Properties

IUPAC Name

6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c15-10-4-1-2-6-12(10)19-8-9-20-13-7-3-5-11(16-13)14(17)18/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNQFEZYCKQHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC2=CC=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060052-79-9
Record name 6-[2-(2-chlorophenoxy)ethoxy]pyridine-2-carboxylic acid
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